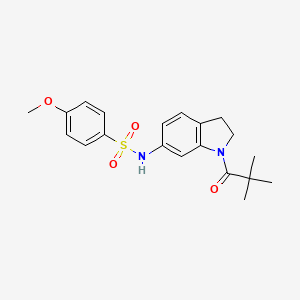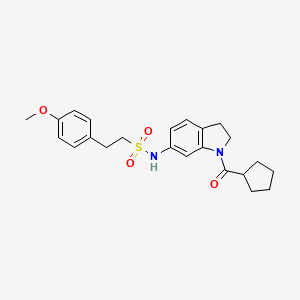
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
説明
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as CpdA, is a synthetic compound that has been widely studied for its potential therapeutic applications. CpdA belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) ligands, which have been shown to have anti-inflammatory and immunomodulatory effects.
作用機序
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide acts as an AhR ligand, binding to the AhR receptor and activating downstream signaling pathways. The AhR receptor is a transcription factor that is involved in a variety of cellular processes, including immune regulation, carcinogenesis, and xenobiotic metabolism. Activation of the AhR pathway by N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide leads to the induction of a number of genes involved in anti-inflammatory and immunomodulatory responses.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has a number of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of NF-κB, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the growth of a number of tumor cell lines in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is its high purity and well-characterized mechanism of action. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied and its effects on the AhR pathway are well understood. However, one limitation of using N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is that it may have off-target effects on other pathways, which could complicate interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of interest is the development of more potent and selective AhR ligands, which could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the potential use of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other anti-inflammatory or anti-tumor agents to enhance therapeutic efficacy. Finally, further studies are needed to better understand the long-term effects of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide on the immune system and to identify potential safety concerns.
科学的研究の応用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been studied extensively for its potential therapeutic applications in a variety of disease states. One area of research has focused on the anti-inflammatory effects of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, which have been shown to be mediated through the AhR pathway. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-29-21-10-6-17(7-11-21)13-15-30(27,28)24-20-9-8-18-12-14-25(22(18)16-20)23(26)19-4-2-3-5-19/h6-11,16,19,24H,2-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDVYJGTIIJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



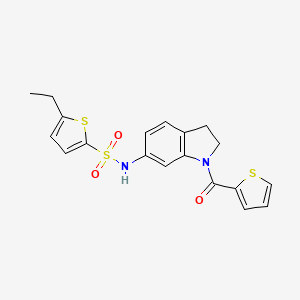
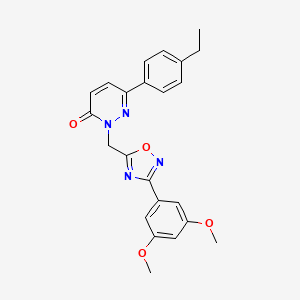
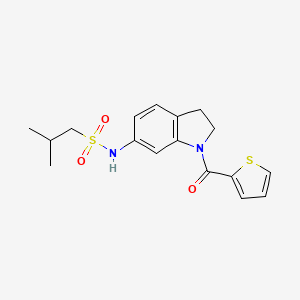
![4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3205837.png)
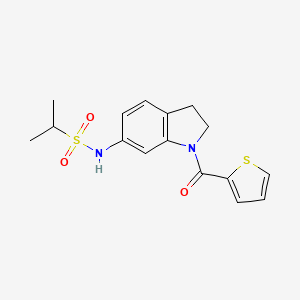


![N-(4-bromophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3205856.png)
![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)
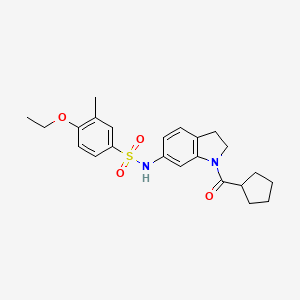
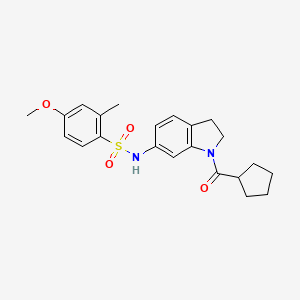
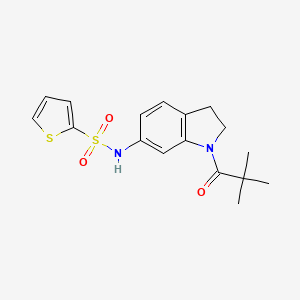
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)
